2-(三氟甲氧基)苯乙酸

描述

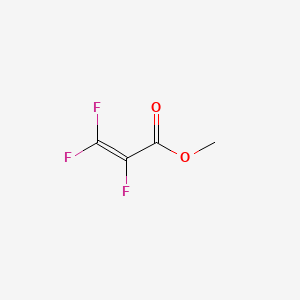

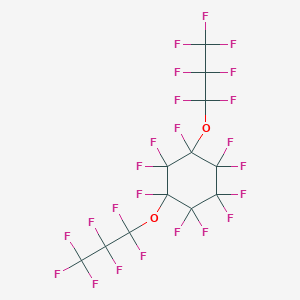

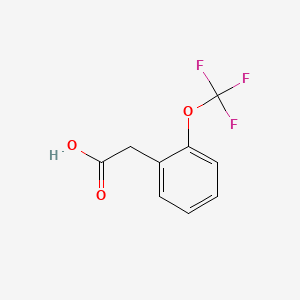

2-(Trifluoromethoxy)phenylacetic acid is a compound that is part of the broader category of trifluoromethylated aromatic compounds. These compounds are of significant interest due to their unique physical and chemical properties, which make them valuable in various chemical reactions and potential applications in medicinal chemistry. The trifluoromethoxy group (-OCF3) is particularly noteworthy for its influence on the acidity and reactivity of the aromatic compounds it is attached to .

Synthesis Analysis

The synthesis of related trifluoromethylated compounds has been explored in various studies. For instance, α-(Trifluoromethyl)phenylacetic acid, a compound with a similar structure, was synthesized from the cyanohydrin of ααα-trifluoroacetophenone, demonstrating a practical approach to obtaining trifluoromethylated aromatic acids . Another related compound, 2,4,5-Trifluorophenylacetic acid, was synthesized from 1,2,4,5-tetrafluorobenzene, showcasing a method that avoids the use of toxic cyanide and provides a new pathway for synthesizing trifluorophenylacetic acids .

Molecular Structure Analysis

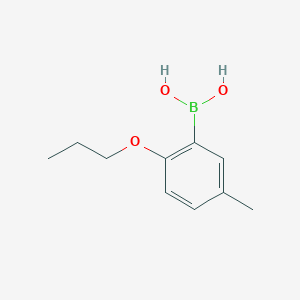

The molecular and crystal structures of (trifluoromethoxy)phenylboronic acids, which share the trifluoromethoxy group with 2-(Trifluoromethoxy)phenylacetic acid, have been determined by single-crystal XRD methods. These studies revealed that hydrogen-bonded dimers are the basic structural motifs in the solid state, and the ortho isomer forms an additional intramolecular hydrogen bond with the -OCF3 group .

Chemical Reactions Analysis

Trifluoromethylated compounds are known to participate in various chemical reactions. For example, 2,4-bis(trifluoromethyl)phenylboronic acid has been used as a catalyst for dehydrative amidation between carboxylic acids and amines, indicating the potential of trifluoromethylated compounds to act as catalysts in organic synthesis . Scandium trifluoromethanesulfonate, another trifluoromethylated compound, has shown remarkable catalytic activity in acylation reactions, suggesting that 2-(Trifluoromethoxy)phenylacetic acid could also exhibit interesting reactivity in similar contexts .

Physical and Chemical Properties Analysis

The introduction of the trifluoromethoxy group significantly influences the acidity of phenylboronic acids, with the position of the substituent affecting the degree of acidity. The ortho isomer, which is structurally closest to 2-(Trifluoromethoxy)phenylacetic acid, is the least acidic among the isomers studied. This suggests that the trifluoromethoxy group could similarly affect the acidity and other physical properties of 2-(Trifluoromethoxy)phenylacetic acid . Additionally, the antibacterial activity of these compounds has been evaluated, indicating potential applications in the development of new antibacterial agents .

科学研究应用

合成应用

2-(三氟甲氧基)苯乙酸及其衍生物已被用于各种合成应用。例如,Erickson和Mckennon(2000)证明了2-(2′-吡啶氧基)苯乙酸酯的烯醇化可以诱导Truce–Smiles重排,产生取代吡啶的2-苯并呋喃酮(Erickson & Mckennon, 2000)。这显示了创造具有药用应用潜力的新化合物的可能性。

抗菌活性

已研究了苯乙酸衍生物的抗菌性能,一些化合物显示出有希望的结果。Bedair等人(2006)发现4-氨基苯乙酸与邻苯二甲酸酐的缩合导致具有显著抗菌活性的化合物(Bedair et al., 2006)。

制药工业应用

苯乙酸在制药工业中被广泛应用,特别是用于抗生素生产。Wasewar等人(2015)探讨了从水性废物中回收苯乙酸,突显了其在制药生产过程中的重要性(Wasewar et al., 2015)。

青霉素生产

苯乙酸在青霉素生产中的作用一直是历史上的研究课题。Moyer和Coghill(1947)发现将苯乙酸添加到培养基中可以增加总青霉素产量,强调了其在抗生素合成中的重要性(Moyer & Coghill, 1947)。

电化学合成

苯乙酸衍生物已通过电化学方法合成。Jeffery、Johansen和Meisters(1978)通过酮酸的电化学还原胺化制备了各种氨基酸,展示了苯乙酸衍生物在化学合成中的多功能性(Jeffery et al., 1978)。

有机合成

苯乙酸衍生物已在各种有机合成中应用,如Song、Feng和Zhou(2013)所探讨的苯并噻唑的氧化脱羧芳基化反应。该方法使用苯乙酸在Cu(II)催化过程中,表明它们在复杂有机反应中的实用性(Song et al., 2013)。

安全和危害

未来方向

The trifluoromethoxy functional group has received increasing attention in recent years due to its distinctive properties such as good metabolic stability, appropriate lipophilicity, and special electrical properties . The development of new reagents and new strategies of direct trifluoromethoxylation are attracting the enthusiasm of many fluorine chemical workers . It is expected that many novel applications of trifluoromethoxylated compounds will be discovered in the future .

作用机制

Target of Action

It has been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors . This suggests that it may interact with enzymes or receptors involved in blood clotting and inflammation, respectively.

Mode of Action

Its use in the synthesis of potential antithrombotics and lipoxygenase inhibitors suggests that it may inhibit these enzymes, thereby preventing blood clot formation and reducing inflammation .

Biochemical Pathways

Given its potential role as an antithrombotic and lipoxygenase inhibitor, it may affect the coagulation cascade and arachidonic acid metabolism .

Result of Action

Its potential antithrombotic and anti-inflammatory effects suggest that it may prevent blood clot formation and reduce inflammation at the molecular and cellular levels .

属性

IUPAC Name |

2-[2-(trifluoromethoxy)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c10-9(11,12)15-7-4-2-1-3-6(7)5-8(13)14/h1-4H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLBBLZROQPTAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380468 | |

| Record name | 2-(Trifluoromethoxy)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethoxy)phenylacetic acid | |

CAS RN |

220239-67-8 | |

| Record name | 2-(Trifluoromethoxy)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220239-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethoxy)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 220239-67-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(4-Methylphenyl)-3-oxo-1-propenyl]phenyl pivalate](/img/structure/B1350993.png)

![2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N-methyl-N-(2-methylsulfonylsulfanylethyl)ethanamine](/img/structure/B1351003.png)

![{1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-YL}methanol](/img/structure/B1351018.png)